cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Overview
Description
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is an organic compound with the molecular formula C10H12O3. It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 6, and 7, and a tetrahydro structure at positions 5, 6, 7, and 8.
Mechanism of Action
Target of Action
It is known that this compound is used for research and development purposes .
Mode of Action
It’s unique structure allows for the development of drugs with minimal side effects on the central nervous system .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is currently unknown .
Biochemical Analysis
Biochemical Properties
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with β-adrenergic receptors, where it acts as an intermediate in the synthesis of nondepressant β-adrenergic blocking agents . This interaction is crucial for modulating the activity of these receptors, which are involved in the regulation of cardiovascular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cardiovascular function by modulating β-adrenergic receptor activity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. The compound interacts with oxidoreductases, influencing the redox state of cells and affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can accumulate in specific organelles, such as mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of high-pressure liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Another derivative of tetrahydronaphthalene, used in the synthesis of therapeutic agents.
1,6,7-Naphthalenetriol: A similar compound with hydroxyl groups at different positions, used in various chemical syntheses.
Uniqueness
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZSCHMOAPNEN-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189210 | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-16-6 | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.